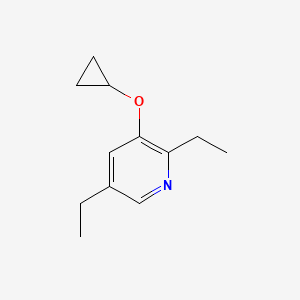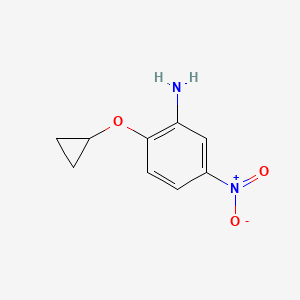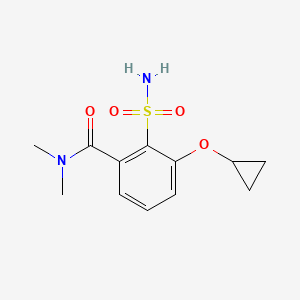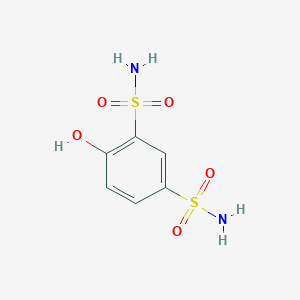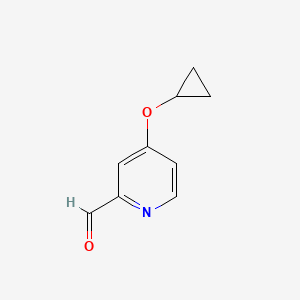
6-Tert-butoxy-3-cyclopropoxy-N,N-dimethylpicolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Tert-butoxy-3-cyclopropoxy-N,N-dimethylpicolinamide is a chemical compound with the molecular formula C15H22N2O3 and a molecular weight of 278.35 g/mol . It is known for its unique structure, which includes a tert-butoxy group, a cyclopropoxy group, and a dimethylpicolinamide moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 6-Tert-butoxy-3-cyclopropoxy-N,N-dimethylpicolinamide involves several steps. One common synthetic route includes the reaction of 6-chloro-3-cyclopropoxy-N,N-dimethylpicolinamide with tert-butyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
6-Tert-butoxy-3-cyclopropoxy-N,N-dimethylpicolinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
6-Tert-butoxy-3-cyclopropoxy-N,N-dimethylpicolinamide is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 6-Tert-butoxy-3-cyclopropoxy-N,N-dimethylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific biological system being studied .
Vergleich Mit ähnlichen Verbindungen
6-Tert-butoxy-3-cyclopropoxy-N,N-dimethylpicolinamide can be compared with similar compounds such as:
6-Tert-butyl-3-cyclopropoxy-N,N-dimethylpicolinamide: This compound has a tert-butyl group instead of a tert-butoxy group, resulting in different chemical properties and reactivity.
6-Tert-butoxy-4-cyclopropoxy-N,N-dimethylpicolinamide: This compound has a different substitution pattern on the picolinamide ring, which can affect its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H22N2O3 |
|---|---|
Molekulargewicht |
278.35 g/mol |
IUPAC-Name |
3-cyclopropyloxy-N,N-dimethyl-6-[(2-methylpropan-2-yl)oxy]pyridine-2-carboxamide |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-12-9-8-11(19-10-6-7-10)13(16-12)14(18)17(4)5/h8-10H,6-7H2,1-5H3 |
InChI-Schlüssel |
VJAVJZSZWWZLQT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=NC(=C(C=C1)OC2CC2)C(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


